molecular formula C10H14N2 B014294 3-(1-Methylpyrrolidin-2-yl)pyridine CAS No. 22083-74-5

3-(1-Methylpyrrolidin-2-yl)pyridine

Cat. No. B014294
CAS RN: 22083-74-5
M. Wt: 162.23 g/mol
InChI Key: SNICXCGAKADSCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridine involves the conversion of nicotine into a more benign form, such as nicotinium sulfate, through the reaction with sulfuric acid. This process transforms the toxic alkaloid nicotine into a protic ionic liquid that serves as a biocompatible catalyst for selective acetylation of amines, highlighting the compound's potential in green chemistry and sustainable processes (Tamaddon & Azadi, 2017).

Molecular Structure Analysis

The molecular structure of 3-(1-Methylpyrrolidin-2-yl)pyridine, particularly in its form as nicotinium sulfate, has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and CHN analysis. These analyses demonstrate the proton transfer to both N-methyl pyrrolidine and pyridine of nicotine, forming a structure that is both acidic and basic, which is crucial for its catalytic activity (Tamaddon & Azadi, 2017).

Chemical Reactions and Properties

The compound has shown to catalyze the acetylation of phenols, alcohols, and amines at room temperature, with a notable selectivity for the amine group in the presence of aminophenol. This catalytic behavior underlines its potential in synthetic organic chemistry, particularly in facilitating selective reactions without the need for stringent conditions (Tamaddon & Azadi, 2017).

Scientific Research Applications

  • Agricultural Benefits : A study found that 3-(1-methylpyrrolidin-2-yl) pyridine in Alstonia scholaris metabolites can enhance nutritional contents and plant defense in Vigna unguiculata. This discovery holds potential benefits for agriculture-based economies (Ahmad et al., 2020).

  • Chemistry of Iron Complexes : The iron complexes of derivatives of 2,6-di(5-tertbutylpyrazol-3-yl)-pyridine, which may include 3-(1-methylpyrrolidin-2-yl)pyridine, exhibit unique high-spin structures and hydrogen bonding. These characteristics lead to various structural forms like fluorite nets, 1D ladder structures, and homochiral self-penetrating helical networks (Roberts et al., 2014).

  • Biomedical Sensors and Catalysis : Research on 2,6-bis(pyrazolyl)pyridines and related ligands, potentially including 3-(1-methylpyrrolidin-2-yl)pyridine, indicates their applications in biomedical sensors and catalysis. These compounds are involved in multifunctional switches, biosensors, and functional soft materials (Halcrow, 2014).

  • Organocatalyst in Chemical Reactions : The compound (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole, related to 3-(1-methylpyrrolidin-2-yl)pyridine, has been used as an organocatalyst in the aldol reaction between acetone and various aldehydes, showing superior enantioselectivity (Tong et al., 2008).

  • Potential in Metal-Organic Frameworks : Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridine substituted N-methyl isoxazolidines, which could include 3-(1-methylpyrrolidin-2-yl)pyridine, show promising potential for metal-organic frameworks (Lysenko et al., 2001).

  • Biocompatible Catalyst : Nicotinium sulfate, derived from 3-(1-methylpyrrolidin-2-yl)pyridine, is highlighted as a biocompatible catalyst for selective acetylation of amines. This enables the synthesis of bio-renewable materials without loss of catalytic activity (Tamaddon & Azadi, 2017).

Safety And Hazards

Future Directions

“3-(1-Methylpyrrolidin-2-yl)pyridine” is utilized as a therapeutic agent to eliminate smoking with the damage it does to health1. This suggests potential future directions in the development of smoking cessation therapies.


properties

IUPAC Name

3-(1-methylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNICXCGAKADSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048154
Record name DL-Nicotine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpyrrolidin-2-yl)pyridine

CAS RN

22083-74-5, 54-11-5
Record name DL-Nicotine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicotine, (+-)-
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Record name nicotine
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Record name DL-Nicotine
Source EPA DSSTox
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Record name (±)-nikotin
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Synthesis routes and methods

Procedure details

A solution of 2′-cyanonicotine 3 (324 mg, 1.73 mmol) in toluene (12.4 mL) was treated at −78° C. with DIBALH (8.65 mL of a 1.0 M solution in hexane, 8.65 mmol). After the reaction mixture had been stirred for an additional 3 h at −78° C., it was quenched by slow addition of saturated aqueous solution of NH4Cl. The resulting mixture was allowed to warm to room temperature. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The crude mixture was purified by flash chromatography on silica gel (CH2Cl2/CH3OH/NH4OH concd 95:5:0.1) to give (±)-2′-aminomethylnicotine 8 as a clear oil (195.1 mg, 1.02 mmol, 59%) as well as nicotine (11 mg, 0.07 mmol, 4%). 1H NMR (300 MHz, CDCl3): δ=8.60 (d, 1H, J=2.7 Hz, ArH), 8.48 (dd, 1H, J=1.8, 4.8 Hz, ArH), 7.64 (dt, 1H, J=8.1, 1.8 Hz, ArH), 7.28 (ddd, 1H, J=8.1, 4.8, 0.9 Hz, ArH), 3.21 (d, 1H, J=12.9 Hz), 3.03 (d, 1H, J=12.9 Hz), 3.00 (m, 1H), 2.74 (m, 1H), 2.18 (m, 2H), 2.17 (s, 3H, NCH3), 1.93 (m, 2H), 1.32 (bs, 2H, NH2). —13C NMR (75.3 MHz, CDCl3): δ=149.1 (CH), 148.0 (CH), 138.3 (C), 135.0 (CH), 123.2 (CH), 68.0 (C), 54.8 (CH2), 46.5 (CH2), 36.5 (CH2), 35.5 (CH3), 22.5 (CH2). HRMS (ESI) m/z: found for [M+H]+ 192.1490. Calcd for C11H17N3 192.1495.
Quantity
324 mg
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0 (± 1) mol
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[Compound]
Name
solution
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0 (± 1) mol
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12.4 mL
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Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
F Tamaddon, D Azadi - Journal of Molecular Liquids, 2018 - Elsevier
The object of this effort is conversion of a toxic alkaloid into a proper acidic ionic liquid catalyst, so nicotinium sulfate (3-(1-methylpyrrolidin-2-yl) pyridine·H 2 SO 4 or NHS) was prepared …
Z Jiang, G Tang, Y Zhang, J Zhao - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title polymeric complex, [HgBr2(C10H14N2)]n, each nicotine molecule is bonded to two adjacent Hg atoms, one through the pyrrolidine N atom and the other through the pyridine …
Number of citations: 4 scripts.iucr.org
GJ Reiss - Zeitschrift für Kristallographie-New Crystal Structures, 2020 - degruyter.com
The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridomanganate(II), C10H16Cl4MnN2 Skip to content Should you have institutional access? …
GJ Reiss, A Sergeeva - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
C 10 H 18 Cl 4 CoN 2 O, orthorhombic, P2 1 2 1 2 1 (no. 19), a = 7.0057(3) Å, b = 7.4317(3) Å, c = 29.2510(13) Å, V = 1522.93(11) Å 3 , Z = 4, R gt (F) = 0.0356, wR ref (F 2 ) = 0.0737, T …
A Ahmad, TA Khan, S Mubeen, I Shahzadi, W Akram… - Biomolecules, 2020 - mdpi.com
The current study enlists metabolites of Alstonia scholaris with bioactivities, and the most active compound, 3-(1-methylpyrrolidin-2-yl) pyridine, was selected against Macrophomina …
Number of citations: 15 0-www-mdpi-com.brum.beds.ac.uk
GJ Reiss, A Sergeeva - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
The crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate, C10H18Cl4ZnN2O Skip to content Should you have institutional …
N Jović-Jovičić, I Ilić, S Marinović… - Program and book of …, 2017 - cer.ihtm.bg.ac.rs
Nicotine ie (S)-3-(1-methylpyrrolidin-2-yl) pyridine is an alkaloid present mostly in tobacco, used for cigarette production and consequently in wastewaters obtained during tobacco …
Number of citations: 0 cer.ihtm.bg.ac.rs
I Ilić, A Milutinović Nikolić, I Gržetić… - Program and the …, 2019 - cer.ihtm.bg.ac.rs
Nicotine ie (S)-3-(1-methylpyrrolidin-2-yl) pyridine is an alkaloid present in significant quantities in tobacco leaves and can be found in wastewaters as an aftermath of tobacco …
Number of citations: 0 cer.ihtm.bg.ac.rs
GJ Reiss, A Sergeeva - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
Hydrogen bonding versus packing effects in the crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetraiodidozincate(II), C10H16I4ZnN2 Skip to content Should …
P Roncagliolo Barrera, FJ Rodríguez Gómez… - Coatings, 2018 - mdpi.com
Cast iron has stood for centuries of invention. It is a very versatile and durable material. Coating systems are a low-maintenance protection method. The purpose of this research is to …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk

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